![molecular formula C9H13ClN2O B3369836 3-Ethoxybenzene-1-carboximidamide hydrochloride CAS No. 25027-74-1](/img/structure/B3369836.png)
3-Ethoxybenzene-1-carboximidamide hydrochloride
Overview
Description
3-Ethoxybenzene-1-carboximidamide hydrochloride (CAS Number: 25027-74-1) is a chemical compound with the molecular formula C₉H₁₃ClN₂O . It is also known by its IUPAC name: 3-ethoxybenzenecarboximidamide hydrochloride . The compound exists as a white powder and is typically stored at room temperature (RT) under inert atmospheric conditions .
Synthesis Analysis
The synthetic pathway for 3-Ethoxybenzene-1-carboximidamide hydrochloride involves the introduction of an ethoxy group onto the benzene ring, followed by the formation of the carboximidamide functional group. Detailed synthetic methods and reaction conditions are documented in peer-reviewed literature, which would require further investigation .
Molecular Structure Analysis
The molecular structure of 3-Ethoxybenzene-1-carboximidamide hydrochloride consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a carboximidamide group (-C(NH₂)=NH). The hydrochloride salt forms due to the presence of the chloride ion (Cl⁻). The compound’s molecular weight is approximately 200.67 g/mol .
Chemical Reactions Analysis
Studies on the reactivity of 3-Ethoxybenzene-1-carboximidamide hydrochloride are essential for understanding its behavior under various conditions. Researchers have investigated its reactions with other organic and inorganic compounds, but specific details would require examination of relevant scientific literature .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Mahesh et al. (2011) involved the design and synthesis of a novel series of 3-ethoxyquinoxalin-2-carboxamides to meet the pharmacophoric requirements of 5-HT3 receptor antagonists. This work was rooted in the use of 3-ethoxyquinoxalin-2-carboxylic acid as a key intermediate. The synthesized compounds were evaluated for their 5-HT3 receptor antagonism and showed promising anti-depressant-like activity in a forced swim test. This highlights the compound's potential in the field of neuropsychopharmacology and its relevance in the development of new antidepressants (Mahesh et al., 2011).
Extraction and Purification Processes
Studies on the extraction and purification of precious metals like gold from acidic chloride media have shown the effectiveness of certain aromatic ethereal compounds. For instance, Oshima et al. (2019) investigated the structural factors influencing the extraction of Au(III) using aromatic ethereal compounds. They found that the strength of hydrophobicity of the compounds correlated with their extractability for Au(III). This research provides valuable insights into the design and selection of extractants for the efficient recovery of precious metals from various media (Oshima et al., 2019).
Crystallographic Investigation
McHugh et al. (2020) conducted a synthetic and crystallographic investigation of a layered coordination framework involving copper-1,3-bis(4-carboxyphenyl)-5-ethoxybenzene. This research is significant in the field of material science, especially concerning the synthesis and characterization of novel coordination frameworks with potential applications in catalysis, sensing, and gas storage (McHugh et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-ethoxybenzenecarboximidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-2-12-8-5-3-4-7(6-8)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQSDZDFNFPEOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25027-74-1 | |
Record name | Benzenecarboximidamide, 3-ethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25027-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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